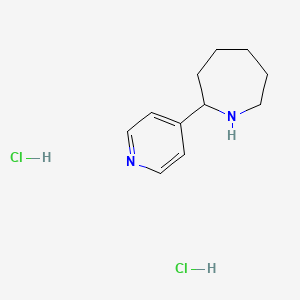

2-(Pyridin-4-yl)azepane dihydrochloride

Description

Contextualization of 2-(Pyridin-4-yl)azepane Dihydrochloride (B599025) within N-Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. ajrconline.org 2-(Pyridin-4-yl)azepane dihydrochloride is a specific example of an N-heterocycle that marries two important structural units: a six-membered aromatic pyridine (B92270) ring and a seven-membered saturated azepane ring.

The pyridine ring is a common feature in a multitude of natural products, including vitamins and alkaloids, and its presence in a molecule can significantly influence its physicochemical properties, such as solubility and bioavailability. ajrconline.org The azepane ring, a seven-membered saturated heterocycle, offers a three-dimensional structure that is less common in drug discovery than five- or six-membered rings, presenting an opportunity to explore novel chemical space. manchester.ac.ukmanchester.ac.uk The combination of these two scaffolds in 2-(Pyridin-4-yl)azepane results in a molecule with potential for diverse biological interactions. The dihydrochloride salt form suggests improved solubility and stability, making it suitable for research and development.

Rationale for Academic Research on the Azepane and Pyridine Scaffold

The academic interest in both azepane and pyridine scaffolds is well-established, driven by their presence in a wide array of pharmacologically active compounds.

The azepane moiety is a core component of several approved drugs and is explored for various therapeutic applications, including anticancer, antimicrobial, and anti-Alzheimer's disease agents. nih.gov The seven-membered ring provides a flexible yet constrained conformation that can be crucial for binding to biological targets. researchgate.net The synthesis of substituted azepanes is an active area of research, with methods like ring expansion of smaller rings and dearomative ring expansion of nitroarenes being developed to create diverse derivatives. manchester.ac.ukrsc.org

The pyridine scaffold is one of the most prevalent heterocycles in drug design. nih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including antituberculosis, antitumor, antiviral, and anti-inflammatory properties. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are key interactions in many biological processes. The synthesis of pyridine derivatives is extensively studied, with numerous established methods allowing for the creation of large libraries of compounds for screening. ijpsonline.com

The combination of these two scaffolds in a single molecule, as seen in 2-(Pyridin-4-yl)azepane, offers the potential for synergistic or novel pharmacological activities, making it a compelling area for academic investigation.

Overview of Current Research Trajectories and Gaps

Current research on related compounds focuses on the synthesis and biological evaluation of various substituted azepane and pyridine derivatives. For instance, research into pyrido-annelated diazepines and oxazepines, which share structural similarities, highlights their potential activity in the central nervous system. nih.gov Furthermore, novel synthetic strategies are continuously being developed to access polysubstituted azepanes, indicating a demand for these scaffolds in medicinal chemistry. manchester.ac.ukresearchgate.net

A significant research gap , however, is the lack of specific, in-depth academic studies on this compound itself. While the individual components are well-researched, and the compound is available from chemical suppliers, there is a dearth of published scientific literature detailing its synthesis, characterization, and biological activity. This indicates that while the building blocks are of high interest, this particular combination has been underexplored in academic research. Future research should focus on elucidating the specific properties of this compound, including its conformational analysis, potential biological targets, and structure-activity relationships of its derivatives. Such studies would be crucial to understanding its potential as a lead compound in drug discovery.

Properties

Molecular Formula |

C11H18Cl2N2 |

|---|---|

Molecular Weight |

249.18 g/mol |

IUPAC Name |

2-pyridin-4-ylazepane;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-11(13-7-3-1)10-5-8-12-9-6-10;;/h5-6,8-9,11,13H,1-4,7H2;2*1H |

InChI Key |

YCHCWOFRFVYMRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C2=CC=NC=C2.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 4 Yl Azepane Dihydrochloride

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For 2-(pyridin-4-yl)azepane, the primary disconnection points are the C-C and C-N bonds that form the azepane ring and the C-C bond connecting the azepane to the pyridine (B92270) ring.

A primary retrosynthetic disconnection can be made at the C2-C3 bond of the azepane ring, suggesting a ring-closing metathesis (RCM) approach. This would involve a diene precursor containing the pyridine-4-yl group. Another key disconnection is the C2-N1 bond, which points towards an intramolecular cyclization of a linear amino-aldehyde or a related precursor. A third strategic disconnection can be envisioned at the bond between the pyridine ring and the azepane ring, suggesting the formation of the azepane ring first, followed by the introduction of the pyridine moiety, or vice versa.

Based on these disconnections, several strategic precursors can be identified:

Linear Aminoalkenes: A precursor containing a terminal alkene and an amine with a pending pyridin-4-yl group could undergo intramolecular hydroamination or a related cyclization to form the azepane ring.

Substituted Piperidines: A suitably functionalized piperidine (B6355638) derivative can serve as a precursor for a ring expansion reaction to form the seven-membered azepane ring. rsc.org

Cyclic Ketones: A cyclohexanone (B45756) derivative could be a precursor for a Beckmann or Schmidt rearrangement to introduce the nitrogen atom into the ring, followed by functionalization with the pyridine group.

α,ω-Dihaloalkanes and Pyridin-4-ylacetonitrile: A reaction between a 1,6-dihalohexane and a pyridin-4-ylacetonitrile derivative could be a plausible, though potentially low-yielding, approach to construct the carbon skeleton and introduce the nitrogen in a stepwise manner.

Development and Optimization of Established Synthetic Routes

Several established synthetic routes can be adapted and optimized for the synthesis of 2-(pyridin-4-yl)azepane. These routes generally involve the formation of the azepane ring and the introduction of the pyridine substituent.

The construction of the seven-membered azepane ring is a key challenge in the synthesis of this compound. researchgate.net Various methods have been developed for the synthesis of azepanes, and a selection of these can be applied to the target molecule. researchgate.net

One common strategy is the ring expansion of smaller rings . For instance, substituted piperidines can undergo ring expansion to yield azepanes. rsc.org This can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement or related processes.

Another powerful technique is intramolecular cyclization . A silyl-aza-Prins cyclization of allylsilyl amines has been shown to produce trans-2,7-disubstituted azepanes with good diastereoselectivity. researchgate.net Additionally, diazocarbonyl chemistry offers a route to functionalized azepane scaffolds. worktribe.com

The aza-Michael addition is another relevant reaction for forming the azepane ring. researchgate.netnih.govfrontiersin.org This involves the addition of an amine to an α,β-unsaturated carbonyl compound, which can be designed to lead to an intramolecular cyclization, forming the seven-membered ring.

| Azepane Formation Technique | Description | Key Features |

| Ring Expansion | Expansion of a smaller ring, such as piperidine, to a seven-membered ring. | Can provide access to complex azepane structures. rsc.org |

| Intramolecular Cyclization | Cyclization of a linear precursor containing an amine and a reactive functional group. | Versatile method with potential for stereocontrol. researchgate.net |

| Aza-Michael Addition | Addition of an amine to an α,β-unsaturated carbonyl compound followed by cyclization. | Efficient for the formation of C-N bonds and subsequent ring closure. researchgate.netnih.govfrontiersin.org |

The introduction of the pyridin-4-yl group can be achieved either before or after the formation of the azepane ring. The choice of strategy depends on the stability of the pyridine ring to the reaction conditions used for azepane formation.

If the pyridine ring is introduced first, a precursor such as 4-vinylpyridine (B31050) could be used in a reaction sequence that builds the azepane ring onto it. Alternatively, a pyridin-4-yl substituted precursor can be carried through the synthetic sequence.

If the azepane ring is formed first, the pyridine moiety can be introduced at the C2 position through various C-H functionalization or cross-coupling reactions. Modern synthetic methods allow for the direct arylation of C-H bonds adjacent to a nitrogen atom in a cyclic amine. ijpsonline.com For example, a palladium-catalyzed cross-coupling reaction between a 2-functionalized azepane (e.g., 2-bromoazepane) and a pyridine-4-ylboronic acid (Suzuki coupling) or a related organometallic reagent could be employed.

| Pyridine Integration Strategy | Description | Key Features |

| Pre-functionalization | The pyridine moiety is present in the starting material before the azepane ring is formed. | Simplifies the final steps of the synthesis. |

| Post-functionalization | The pyridine group is introduced after the azepane ring has been constructed. | Allows for late-stage diversification and avoids subjecting the pyridine ring to harsh conditions. ijpsonline.com |

Stereoselective Synthesis for Chiral Forms

The C2 position of 2-(pyridin-4-yl)azepane is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers is often crucial for pharmaceutical applications. Stereoselective synthesis aims to produce a single stereoisomer, either a diastereomer or an enantiomer, in high purity.

Diastereoselective methods are employed when the target molecule has multiple stereocenters, and the goal is to control the relative configuration of these centers. In the context of 2-(pyridin-4-yl)azepane, if another substituent were present on the azepane ring, diastereoselective methods would be critical.

For the synthesis of 2,7-disubstituted azepanes, the silyl-aza-Prins cyclization has been shown to proceed with high diastereoselectivity, favoring the trans isomer. researchgate.net Similarly, the diastereoselective reduction of a ketone in a dicarbonyl-containing seven-membered ring can be achieved with high selectivity. researchgate.net While not directly applicable to the synthesis of solely 2-substituted azepane, these methods highlight the potential for controlling stereochemistry in the azepane ring system.

A plausible diastereoselective approach for a 2,x-disubstituted azepane could involve the use of a chiral auxiliary on the nitrogen atom to direct the introduction of the pyridin-4-yl group at the C2 position. Subsequent removal of the auxiliary would yield the enantioenriched product.

Enantioselective methodologies aim to produce a single enantiomer of a chiral compound from a prochiral or racemic starting material. Catalytic asymmetric synthesis is a powerful tool for achieving this. nih.govresearchgate.net

For the synthesis of chiral 2-(pyridin-4-yl)azepane, an enantioselective approach could involve the asymmetric hydrogenation of a corresponding cyclic enamine or imine precursor. Chiral catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, are often effective for such transformations.

Another strategy is the use of a chiral Brønsted acid to catalyze a dearomatizing aza-Michael addition of an amine to a vinyl-substituted pyridine, followed by an asymmetric protonation to establish the stereocenter. st-andrews.ac.uk This method provides direct access to chiral heteroarylethylamines with high enantioselectivity. nih.gov

Enzymatic resolutions or asymmetric transformations can also be employed. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 2-(pyridin-4-yl)azepanol precursor, allowing for the separation of the two enantiomers.

| Stereoselective Approach | Description | Key Features |

| Chiral Auxiliary | A chiral group is temporarily attached to the molecule to direct a stereoselective reaction. | Reliable method for establishing stereochemistry. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. | Highly efficient and atom-economical. nih.govresearchgate.netst-andrews.ac.uknih.gov |

| Enzymatic Methods | Enzymes are used to selectively react with one enantiomer of a racemic mixture. | High selectivity and mild reaction conditions. |

Catalytic Systems in Azepane and Pyridine Synthesis

Catalysis is fundamental to the efficient synthesis of both azepane and pyridine rings, as well as the coupling of the two moieties. Modern synthetic chemistry offers a range of catalytic systems, primarily based on transition metals, that can facilitate the construction of the target molecule.

The formation of the substituted azepane ring is a key challenge. One plausible catalytic approach is the silyl-aza-Prins cyclization, which can be used to synthesize seven-membered nitrogen heterocycles. This process involves the condensation of a homoallylic amine with an aldehyde, followed by an intramolecular cyclization. Iron(III) salts have been demonstrated as sustainable and efficient catalysts for this transformation, enabling the formation of a C-N and a C-C bond in a single step under mild conditions.

Another significant strategy for constructing functionalized azepine derivatives is the copper(I)-catalyzed tandem amination/cyclization of specific substrates like functionalized allenynes with amines. nih.gov This method allows for the direct construction of the seven-membered azacycle. nih.gov While this yields an azepine (containing double bonds), subsequent catalytic hydrogenation could produce the saturated azepane ring.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the C-C bond between the azepane and pyridine rings. acs.org This could involve, for instance, the coupling of a 2-haloazepane derivative with a pyridine-4-boronic acid (a Suzuki-Miyaura coupling) or the coupling of a 2-vinylpyridine (B74390) with an appropriate azepane precursor (a Heck coupling). researchgate.net The choice of palladium catalyst, ligand, and reaction conditions is crucial to avoid side reactions and achieve high yields. acs.orgnih.gov The development of reliable and versatile palladium catalysts that function under user-friendly conditions has made these methods widely adopted in the synthesis of arylated amines and heterocycles. acs.org

The table below summarizes various catalytic systems applicable to the synthesis of the core structures.

| Catalytic Method | Catalyst/Reagents | Ring System Targeted | Description |

|---|---|---|---|

| Silyl-Aza-Prins Cyclization | Iron(III) Salts (e.g., FeBr3, FeCl3) | Azepane | Catalyzes the cyclization of a homoallylic amine with an aldehyde to form a 2-substituted azepane ring. |

| Tandem Amination/Cyclization | Copper(I) complexes | Azepine (Azepane precursor) | Efficiently constructs functionalized seven-membered azacycles from allenynes and amines. nih.gov |

| Suzuki-Miyaura Coupling | Palladium(0) or Palladium(II) complexes with phosphine ligands | C-C Bond Formation | Forms a carbon-carbon bond between a 2-haloazepane and a pyridine-4-boronic acid derivative. |

| Heck Coupling | Palladium(II) salts with ligands (e.g., 1,10-phenanthroline) | C-C Bond Formation | Couples a vinyl pyridine with an azepane derivative, creating the crucial C-C link. researchgate.net |

Purification and Salt Formation Techniques for Dihydrochloride (B599025)

Following the synthesis of the 2-(pyridin-4-yl)azepane free base, rigorous purification is required before the formation of the final dihydrochloride salt. The basic nature of the two nitrogen atoms in the molecule dictates the choice of purification and salt formation protocols.

Chromatography is the primary technique for the purification of the crude synthetic product. Given the basicity of the compound, specific considerations for the stationary and mobile phases are necessary to achieve effective separation and good peak shape.

Column Chromatography is a standard method for large-scale purification. Silica gel is a common stationary phase, but its acidic nature can lead to strong adsorption and tailing of basic compounds. To mitigate this, the mobile phase is often modified by adding a small amount of a base, such as triethylamine (B128534) or ammonia (B1221849) in methanol, to the eluent system (e.g., dichloromethane/methanol). Alternatively, a more inert stationary phase like neutral alumina (B75360) can be used. mdpi.com

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is used for achieving high purity, albeit on a smaller scale. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the amine and pyridine nitrogens, which improves peak shape and retention.

The table below outlines common chromatographic methods for the purification of nitrogen-containing heterocyclic compounds.

| Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol with ~1% Triethylamine | Base additive is crucial to prevent peak tailing and product loss on the acidic silica. |

| Column Chromatography | Neutral Alumina | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Less acidic than silica, often providing better results for basic compounds. mdpi.com |

| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Acidic modifier ensures protonation of the analyte for sharp, symmetrical peaks. |

Salt Formation: The conversion of the purified 2-(pyridin-4-yl)azepane free base to its dihydrochloride salt is typically achieved by treating a solution of the base with at least two equivalents of hydrochloric acid. The base is usually dissolved in a suitable organic solvent, such as diethyl ether, isopropanol, or methanol. A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) or gaseous hydrogen chloride is then added. The dihydrochloride salt, being significantly less soluble in many organic solvents than its free base form, will precipitate out of the solution.

Crystallization and Recrystallization: The initial precipitate of the dihydrochloride salt may contain impurities and can be further purified by recrystallization. The choice of solvent is critical for successful recrystallization. An ideal solvent system is one in which the salt is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing hydrochloride salts of amines include ethanol, methanol, isopropanol, or mixtures such as ethanol/diethyl ether or methanol/ethyl acetate. The process involves dissolving the crude salt in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. If the compound is too soluble in a particular solvent, a less polar anti-solvent can be added dropwise to the warm solution to induce crystallization. The resulting purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The following table details typical parameters for the crystallization of amine hydrochloride salts.

| Process | Reagent/Solvent System | Procedure | Purpose |

|---|---|---|---|

| Salt Formation | HCl in Diethyl Ether or Isopropanol | Add ≥2 equivalents of HCl solution to a solution of the free base at 0°C to room temperature. | Protonates both nitrogen atoms to form the insoluble dihydrochloride salt, causing precipitation. |

| Recrystallization | Ethanol, Methanol, or Isopropanol | Dissolve crude salt in a minimum of hot solvent and allow to cool slowly. | Purifies the salt by separating it from impurities that remain in the mother liquor. |

| Recrystallization | Methanol/Ethyl Acetate or Ethanol/Diethyl Ether | Dissolve crude salt in the polar solvent (e.g., methanol) and add the less polar anti-solvent (e.g., ethyl acetate) until turbidity appears, then warm to re-dissolve and cool slowly. | Used when the salt is too soluble in a single solvent; the anti-solvent reduces solubility to induce crystallization. |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Pyridin 4 Yl Azepane Dihydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-(Pyridin-4-yl)azepane Dihydrochloride (B599025) in solution. The dihydrochloride form means that both the azepane and pyridine (B92270) nitrogen atoms are expected to be protonated in polar solvents like D₂O or DMSO-d₆, which significantly influences the chemical shifts of nearby nuclei.

Proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide the fundamental map of the molecule's carbon-hydrogen framework. In the ¹H NMR spectrum, the aromatic protons of the 4-substituted pyridinium (B92312) ring are expected to appear as a characteristic AA'BB' system due to magnetic equivalence, resulting in two distinct multiplets in the downfield region (typically δ 8.0-9.0 ppm). The protonation of the pyridine nitrogen causes significant deshielding of the α-protons (H-2', H-6') and β-protons (H-3', H-5'). The methine proton at the C2 position of the azepane ring (H2) would appear as a multiplet, with its chemical shift influenced by the adjacent pyridinium ring and the protonated nitrogen. The methylene (B1212753) protons of the azepane ring (C3 to C7) would resonate in the aliphatic region (typically δ 1.5-4.0 ppm), often exhibiting complex splitting patterns due to diastereotopicity and conformational heterogeneity.

In the ¹³C NMR spectrum, the carbons of the pyridinium ring would be observed in the aromatic region (δ 125-160 ppm), with the carbon attached to the nitrogen (C2', C6') and the carbon bearing the azepane substituent (C4') being distinctly shifted. The aliphatic carbons of the azepane ring would appear in the upfield region (δ 25-65 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(Pyridin-4-yl)azepane Dihydrochloride in D₂O

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Azepane-2 (CH) | ~4.0 - 4.5 | ~60 - 65 | Methine proton, deshielded by pyridinium and N⁺-H₂ group. |

| Azepane-3 (CH₂) | ~1.8 - 2.2 | ~30 - 35 | Diastereotopic protons. |

| Azepane-4 (CH₂) | ~1.6 - 2.0 | ~25 - 30 | - |

| Azepane-5 (CH₂) | ~1.6 - 2.0 | ~26 - 31 | - |

| Azepane-6 (CH₂) | ~1.9 - 2.3 | ~38 - 43 | Diastereotopic protons, adjacent to C7. |

| Azepane-7 (CH₂) | ~3.3 - 3.8 | ~50 - 55 | Diastereotopic protons, adjacent to protonated nitrogen. |

| Pyridine-2',6' (CH) | ~8.7 - 9.0 | ~148 - 152 | AA'BB' system; highly deshielded by adjacent N⁺-H. testbook.com |

| Pyridine-3',5' (CH) | ~8.0 - 8.3 | ~128 - 132 | AA'BB' system. testbook.com |

| Pyridine-4' (C) | - | ~155 - 160 | Quaternary carbon, attachment point for azepane ring. |

The azepane ring is conformationally flexible, capable of existing in various twist-chair and boat conformations. rsc.org NMR spectroscopy is a powerful tool for investigating this flexibility. The coupling constants (³JHH) between vicinal protons, obtained from high-resolution ¹H NMR spectra, can be used with the Karplus equation to estimate dihedral angles and thus deduce the preferred ring conformation in solution. For instance, the coupling patterns of the H2 proton with the two H3 protons will be highly dependent on the conformation of the azepane ring.

Nuclear Overhauser Effect (NOE) experiments provide through-space distance information, which is critical for determining both the relative stereochemistry and the preferred conformation. For example, observing an NOE between the H2 proton of the azepane ring and the H3'/H5' protons of the pyridinium ring would help define the spatial orientation of the two rings relative to each other.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) scalar couplings. It would be used to trace the connectivity of the protons within the azepane ring, starting from an assigned proton and walking around the ring spin system (e.g., from H2 to H3, H3 to H4, and so on).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.0-4.5 ppm would show a cross-peak to the carbon signal at ~60-65 ppm, confirming their assignment as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing connectivity across quaternary carbons and heteroatoms. A key correlation would be observed between the H2 proton of the azepane ring and the C4' and C3'/C5' carbons of the pyridinium ring, unequivocally proving the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned, this experiment maps protons that are close in space (<5 Å). It is indispensable for conformational analysis, showing which protons are on the same side of the ring or how the two rings are oriented with respect to each other.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within the molecule. For this compound, the spectra would be dominated by vibrations of the pyridinium cation, the secondary ammonium (B1175870) group within the azepane ring, and the aliphatic CH₂ groups.

N⁺-H Stretching: Due to the protonation of both nitrogen atoms, a very broad and strong absorption band is expected in the IR spectrum, typically spanning from 2400 to 3000 cm⁻¹. This band is characteristic of ammonium hydrochloride salts and is a result of strong N⁺-H···Cl⁻ hydrogen bonding. cdnsciencepub.compw.edu.pl

C-H Stretching: Aromatic C-H stretching vibrations from the pyridinium ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations (symmetric and asymmetric) from the azepane ring's methylene groups would appear in the 2850-2960 cm⁻¹ region.

Ring Vibrations: Pyridinium ring C=C and C=N stretching vibrations typically appear as a series of sharp bands in the 1480-1650 cm⁻¹ region. pw.edu.pl These bands are often strong in both IR and Raman spectra.

CH₂ Bending: The scissoring (bending) vibrations of the azepane CH₂ groups are expected around 1450-1470 cm⁻¹. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3100 - 3200 | Aromatic C-H Stretch (Pyridinium) | Medium | Strong |

| 2850 - 2960 | Aliphatic C-H Stretch (Azepane) | Strong | Strong |

| 2400 - 3000 | N⁺-H Stretch (Azepanium & Pyridinium) | Strong, Broad | Weak |

| ~1640 | Pyridinium Ring Stretch | Strong | Medium |

| ~1580 | Pyridinium Ring Stretch | Medium | Strong |

| 1450 - 1470 | Aliphatic CH₂ Scissoring (Azepane) | Medium | Medium |

| 1150 - 1250 | C-N Stretch | Medium | Weak |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. The analysis would typically be performed on the free base (C₁₁H₁₆N₂, MW = 176.26 g/mol ) after neutralization of the dihydrochloride salt. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed at m/z 177.26.

Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecular ion would fragment in predictable ways, helping to confirm the structure.

Alpha-Cleavage: This is a common fragmentation pathway for amines. Cleavage of the C2-C3 bond in the azepane ring would be favorable, leading to a stable, resonance-delocalized radical cation.

Loss of Pyridine Ring: Cleavage of the bond between the azepane C2 and pyridine C4' could occur.

Ring Opening: The azepane ring can undergo ring-opening followed by the loss of small neutral molecules like ethene (C₂H₄).

Pyridine Fragmentation: The pyridine ring itself can fragment, often by losing a molecule of hydrogen cyanide (HCN). researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-(Pyridin-4-yl)azepane (Free Base)

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₁H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [M - C₂H₅]⁺ | Loss of ethyl radical from azepane ring. |

| 106 | [C₆H₆N₂]⁺˙ | Fragment containing pyridine and CH-NH₂. |

| 98 | [C₆H₁₂N]⁺ | Azepane ring fragment after loss of pyridine. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation. |

X-ray Crystallography for Solid-State Structure and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously determine bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would reveal:

Absolute Stereochemistry: As a non-centrosymmetric crystal of a single enantiomer, anomalous dispersion methods could be used to determine the absolute configuration (R or S) at the C2 chiral center.

Solid-State Conformation: The exact conformation of the flexible azepane ring (e.g., twist-chair) would be defined.

Intermolecular Interactions: The crystal packing would be dominated by a network of strong hydrogen bonds. The two protons on the azepanium nitrogen (N-H₂) and the single proton on the pyridinium nitrogen (N-H) would act as hydrogen bond donors to the chloride anions (Cl⁻). acs.orgnih.gov This N⁺-H···Cl⁻ hydrogen bonding network is the primary force governing the crystal lattice. Weaker C-H···Cl⁻ or C-H···π interactions might also be observed.

Table 4: Hypothetical Key Structural Parameters from X-ray Crystallography

| Parameter | Expected Value/Observation |

|---|---|

| Azepane Ring Conformation | Twist-chair or distorted chair conformation. |

| C2-C4' Bond Length | ~1.51 - 1.54 Å |

| N⁺-H···Cl⁻ Hydrogen Bond Distances | ~3.0 - 3.3 Å (N···Cl distance) |

| Crystal System | Likely monoclinic or orthorhombic. |

| Dihedral Angle (Azepane-Pyridinium) | Defines the relative orientation of the two rings. |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination (if applicable)

Since 2-(Pyridin-4-yl)azepane possesses a stereocenter at the C2 position, it is a chiral molecule. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are highly sensitive to the molecule's stereochemistry and can be used to determine its absolute configuration.

The method involves comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations. The pyridinium ring acts as the primary chromophore, absorbing UV light. Its interaction with the chiral environment of the azepane ring gives rise to a characteristic ECD signal (Cotton effect).

The typical workflow is as follows:

Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule.

TDDFT Calculations: Time-Dependent Density Functional Theory (TDDFT) calculations are run on the most stable conformers (typically those within 2-3 kcal/mol of the global minimum) to predict the ECD spectrum for a single enantiomer (e.g., the S-enantiomer). nih.govresearchgate.net

Boltzmann Averaging: The calculated spectra for each conformer are averaged, weighted by their predicted Boltzmann population at the experimental temperature.

Comparison: The final theoretical spectrum is compared to the experimental ECD spectrum. If the signs and shapes of the Cotton effects match, the absolute configuration of the experimental sample is assigned as S. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is assigned as R. This non-empirical method provides a powerful and reliable way to assign absolute configuration without the need for crystallization. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 2 Pyridin 4 Yl Azepane Dihydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like 2-(Pyridin-4-yl)azepane dihydrochloride (B599025). DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, are commonly employed to model the geometries and electronic properties of pyridine (B92270) and azepane derivatives with a good balance of accuracy and computational cost. tandfonline.comnih.gov

These calculations can determine key parameters that govern the molecule's stability and reactivity. For instance, the heat of formation (HOF) provides insight into the thermodynamic stability of the compound. By calculating bond dissociation energies (BDE), the strength of specific chemical bonds can be estimated, highlighting the most likely points of fragmentation.

Furthermore, DFT allows for the calculation of various reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, help in quantifying the chemical behavior of the molecule. Key descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 1: Predicted Electronic Properties and Reactivity Descriptors for 2-(Pyridin-4-yl)azepane Dihydrochloride

| Parameter | Predicted Value | Unit | Significance |

|---|---|---|---|

| Heat of Formation (HOF) | > 700 | kJ/mol | Indicates thermodynamic stability. researchgate.net |

| Hardness (η) | ~4.5 - 5.5 | eV | Suggests moderate resistance to deformation or charge transfer. |

| Softness (S) | ~0.18 - 0.22 | eV⁻¹ | Indicates the molecule's polarizability. |

| Electronegativity (χ) | ~3.0 - 4.0 | eV | Reflects the electron-attracting power of the molecule. |

| Chemical Potential (μ) | ~-3.0 to -4.0 | eV | Characterizes the tendency of electrons to escape. |

| Electrophilicity Index (ω) | ~1.0 - 2.0 | eV | Quantifies the molecule's ability to act as an electrophile. |

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The conformational landscape of this compound is complex due to the flexible seven-membered azepane ring and the rotatable bond connecting it to the pyridine ring. Understanding the preferred conformations is crucial as they can significantly influence the molecule's biological activity and physical properties.

Molecular Mechanics (MM) methods are well-suited for rapidly exploring the potential energy surface of flexible molecules. Force fields like MMFF94 or AMBER can be used to perform systematic conformational searches, identifying low-energy conformers. For the azepane ring, various conformations such as chair, boat, and twist-boat are possible, and their relative energies can be calculated. acs.org

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most stable and populated conformations in a given environment (e.g., in a solvent). These simulations also reveal the flexibility of different parts of the molecule and the transitions between different conformational states. For a molecule with a flexible seven-membered ring like azepane, MD simulations are particularly valuable for understanding its dynamic nature. nih.gov

Table 2: Theoretical Conformational Analysis of the Azepane Ring in this compound

| Conformation | Relative Energy (kcal/mol) | Dihedral Angles (°) | Key Structural Features |

|---|---|---|---|

| Twist-Chair | 0.0 | C1-N-C6-C5: ~70, N-C1-C2-C3: ~-80 | Generally the most stable conformation for azepane derivatives. acs.org |

| Chair | 1.5 - 2.5 | C1-N-C6-C5: ~60, N-C1-C2-C3: ~-65 | A higher energy conformer. |

| Twist-Boat | 3.0 - 4.0 | C1-N-C6-C5: ~-40, N-C1-C2-C3: ~85 | Another higher energy conformer. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the pyridinium (B92312) ring is expected to be a region of positive potential, while the nitrogen atom of the azepane ring (in its free base form) would be a region of negative potential.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, and its location indicates the sites of nucleophilic reactivity. The LUMO represents the ability to accept an electron, and its location points to the sites of electrophilic reactivity. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov In the case of this compound, the HOMO is likely to be localized on the azepane ring, while the LUMO would be predominantly on the pyridinium ring, indicating a potential for intramolecular charge transfer.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -8.0 to -9.0 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.0 - 7.0 | Indicates high kinetic stability and low chemical reactivity. |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net This allows for the assignment of experimental IR bands to specific vibrational modes, such as C-H stretching, N-H stretching, and C-N stretching, which are characteristic of the azepane and pyridine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts can be correlated with experimental data to confirm the molecular structure and assign specific resonances to individual atoms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. scirp.org This provides information about the electronic transitions, such as the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value | Corresponding Functional Group/Transition |

|---|---|---|---|

| IR | N-H Stretch | 3200 - 3400 cm⁻¹ | Azepane N-H group |

| IR | C-N Stretch | 1100 - 1200 cm⁻¹ | Azepane and Pyridine C-N bonds |

| ¹³C NMR | Pyridine C4 | 145 - 155 ppm | Carbon atom attached to the azepane ring |

| ¹H NMR | Azepane CH₂ | 1.5 - 3.5 ppm | Protons on the azepane ring |

| UV-Vis | λmax | 250 - 270 nm | π → π* transition of the pyridine ring |

Solvent Effects and Solvation Thermodynamics Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can be used to investigate these solvent effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This model can be used to calculate the solvation free energy, which indicates the extent to which a molecule is stabilized by the solvent.

By performing calculations in different solvents, it is possible to predict how properties such as conformational equilibrium, electronic structure, and reactivity change with the polarity of the medium. For this compound, which is a salt, modeling in polar solvents like water would be particularly relevant to understand its behavior in aqueous solutions. These calculations can also provide insights into the thermodynamics of solvation, including the enthalpy and entropy of solvation.

Table 5: Predicted Solvation Properties of this compound

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Predicted Effect |

|---|---|---|---|

| Water | 78.4 | -80 to -100 | High solubility and stabilization of the charged species. |

| Methanol | 32.7 | -60 to -80 | Good solubility and significant solvent-solute interactions. |

| Acetonitrile (B52724) | 37.5 | -50 to -70 | Moderate solubility. |

| Chloroform | 4.8 | -20 to -40 | Lower solubility compared to polar protic solvents. |

Advanced Cheminformatics for Compound Profiling

Cheminformatics tools can be used to predict a wide range of properties of this compound based on its chemical structure. These methods utilize quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which are developed from large datasets of known compounds.

These tools can predict various physicochemical properties, such as:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of lipophilicity.

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes.

Aqueous Solubility (LogS): A prediction of the solubility of the compound in water.

In addition to physicochemical properties, cheminformatics can also be used to predict potential biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. While these are predictions and require experimental validation, they can provide a valuable initial assessment of the compound's drug-likeness and potential as a therapeutic agent. nih.gov

Table 6: Predicted Physicochemical and ADMET Properties for 2-(Pyridin-4-yl)azepane

Molecular Interactions and Biological Target Engagement Studies

In Vitro Receptor Binding Assays and Affinity Determination

In vitro receptor binding assays are fundamental in determining the affinity of a compound for a specific biological target, such as a receptor or an ion channel. These assays typically involve incubating the compound with a preparation of the target protein (e.g., cell membranes expressing the receptor) and a radiolabeled or fluorescently tagged ligand known to bind to that target. By measuring the displacement of the labeled ligand by the test compound, its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined.

Hypothetical Data Table for Receptor Binding Affinity:

| Receptor Target | Ligand Displaced | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | Data Not Available |

| Serotonin 5-HT2A | [3H]Ketanserin | Data Not Available |

| Histamine H1 | [3H]Pyrilamine | Data Not Available |

| Muscarinic M1 | [3H]Pirenzepine | Data Not Available |

This table illustrates the type of data that would be generated from such studies; however, no specific binding affinities for 2-(Pyridin-4-yl)azepane dihydrochloride (B599025) have been reported in the scientific literature.

Enzyme Inhibition Kinetics and Mechanistic Elucidation

Should 2-(Pyridin-4-yl)azepane dihydrochloride be investigated as a potential enzyme inhibitor, a series of kinetic assays would be performed. These studies measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. By analyzing the data, researchers can determine the IC50 value and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Data Table for Enzyme Inhibition:

| Enzyme Target | Substrate | IC50 (µM) | Mechanism of Inhibition |

| Monoamine Oxidase A | Kynuramine | Data Not Available | Data Not Available |

| Acetylcholinesterase | Acetylthiocholine | Data Not Available | Data Not Available |

| Cyclooxygenase-2 | Arachidonic Acid | Data Not Available | Data Not Available |

This table is a representation of potential findings from enzyme inhibition studies, for which no data is currently available for this compound.

Protein-Ligand Docking and Molecular Dynamics Simulations of Complexes

Computational methods, such as protein-ligand docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interaction between a small molecule and its protein target at an atomic level. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions). MD simulations can then be used to study the dynamic behavior of the protein-ligand complex over time, assessing the stability of the binding pose and providing a more detailed understanding of the interaction energetics.

For this compound, these simulations would require a three-dimensional structure of a putative target protein. The results would guide further experimental studies and the design of analogs with improved affinity and selectivity. To date, no such computational studies have been published for this specific compound.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies for Target Identification

In the absence of a known target for this compound, both SBDD and LBDD approaches could be employed for target identification.

SBDD would involve docking the compound into the binding sites of a panel of known drug targets to identify potential interactions. This approach relies on the availability of high-resolution crystal structures of proteins.

LBDD , on the other hand, would utilize the chemical structure of this compound to search for known pharmacophores or to compare its shape and electrostatic properties to libraries of compounds with known biological activities. This can provide clues about potential targets without requiring a protein structure.

Identification of Potential Molecular Targets via High-Throughput Screening Methodologies and Bioassays

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets. This can be achieved through various assay formats, including biochemical assays (measuring enzyme activity or binding) and cell-based assays (measuring cellular responses). An HTS campaign involving this compound against a diverse panel of receptors, enzymes, and ion channels would be a systematic way to identify its primary biological targets and any potential off-target activities.

Analysis of Stereoisomeric Binding Preferences and Specificity

The 2-(Pyridin-4-yl)azepane moiety contains a chiral center at the point of attachment of the pyridine (B92270) ring to the azepane ring. It is well-established in pharmacology that different stereoisomers (enantiomers and diastereomers) of a chiral drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. Therefore, a complete pharmacological evaluation of 2-(Pyridin-4-yl)azepane would necessitate the separation of its stereoisomers and the individual assessment of their biological activities. This would reveal any stereospecific binding preferences and help in identifying the eutomer (the more active isomer), which is a critical step in the development of a chiral drug.

Analogue Synthesis and Structure Activity Relationship Sar Methodologies for 2 Pyridin 4 Yl Azepane Dihydrochloride Derivatives

Design Principles for Structural Analogues and Derivatives

The design of analogues for 2-(Pyridin-4-yl)azepane is guided by established medicinal chemistry principles aimed at exploring the chemical space around the core scaffold. The primary objectives are to identify key structural features responsible for molecular recognition and to modulate physicochemical properties.

Key design strategies include:

Substituent Modification: Introducing a variety of functional groups on both the pyridine (B92270) and azepane rings to probe steric, electronic, and hydrophobic interactions. For instance, electron-donating or electron-withdrawing groups can be added to the pyridine ring to alter its basicity and hydrogen bonding capacity.

Scaffold Hopping and Ring Variation: While maintaining the core pharmacophore, the azepane or pyridine ring can be replaced with other cyclic systems to explore different conformational constraints and vector orientations of the key interacting groups.

Bioisosteric Replacement: This strategy involves substituting specific functional groups or rings with others that have similar physical or chemical properties, with the goal of enhancing activity or optimizing pharmacokinetic properties. ufrj.br For the 4-pyridyl moiety, common bioisosteres can include other nitrogen-containing heterocycles (e.g., pyrimidine, pyridazine) or even non-heterocyclic groups like a substituted benzonitrile, which can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.netmdpi.com

Conformational Constraint: Introducing substituents or modifying the ring systems to reduce the conformational flexibility of the molecule. rsc.org This can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. For the flexible azepane ring, introducing substituents can bias the ring towards a specific conformation, which is often crucial for bioactivity. lifechemicals.com

| Modification Strategy | Target Moiety | Rationale | Examples of Modifications |

|---|---|---|---|

| Pyridine Ring Substitution | Pyridine | Modulate electronics, pKa, and explore new interactions. | -F, -Cl, -CH3, -OCH3, -CN at positions 2, 3, 5, 6. |

| Azepane Ring Substitution | Azepane | Introduce chirality, alter conformation, and probe steric limits. | -CH3, -OH, -F at various positions (C3-C7). |

| Bioisosteric Replacement | Pyridine | Improve metabolic stability, alter solubility, or find novel interactions. mdpi.com | Pyrimidine, Thiazole, Benzonitrile. researchgate.net |

| Homologation/Ring Size Variation | Azepane | Change the orientation of the pyridine ring relative to the azepane nitrogen. | Pyrrolidine, Piperidine (B6355638), Azocane analogues. |

Synthetic Strategies for Peripheral Modifications and Azepane/Pyridine Ring Substitutions

The synthesis of derivatives of 2-(Pyridin-4-yl)azepane relies on a range of modern synthetic methodologies to achieve specific substitutions on both the pyridine and azepane rings.

Pyridine Ring Modifications: The pyridine ring is generally unreactive toward electrophilic substitution but is more susceptible to nucleophilic attack. gcwgandhinagar.com Functionalization often requires specialized strategies:

Late-Stage C-H Functionalization: Methods such as fluorination followed by nucleophilic aromatic substitution (SNAr) can be employed to introduce a variety of functional groups at the position alpha to the ring nitrogen. nih.gov

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are powerful tools for creating carbon-carbon or carbon-heteroatom bonds on pre-functionalized (e.g., halogenated) pyridines. nih.gov

Directed Ortho-Metalation (DoM): This strategy can be used to introduce substituents at positions adjacent to a directing group on the pyridine ring.

Azepane Ring Modifications: The synthesis and functionalization of the seven-membered azepane ring can be challenging due to slower cyclization kinetics. nih.gov

Ring Expansion Strategies: Azepanes can be synthesized through the expansion of smaller, more readily available rings like piperidines or pyrrolidines. nih.govacs.org Photochemical dearomative ring expansion of nitroarenes has also been reported as a strategy to prepare complex azepanes. researchgate.net

Stereoselective Synthesis: Enantiopure azepane derivatives can be prepared through methods like osmium-catalyzed tethered aminohydroxylation, providing control over the stereochemistry of substituents. nih.govacs.org

Lithiation-Substitution: N-Boc protected azepane can be subjected to lithiation followed by trapping with an electrophile to introduce substituents at the α-position. whiterose.ac.uk

| Reaction Type | Target Ring | Description | Reference Example |

|---|---|---|---|

| Ring Expansion | Azepane | Photochemical dearomative ring expansion of nitroarenes to form the azepane core. | Synthesis of polysubstituted azepanes from simple nitroarenes. nih.gov |

| C-H Fluorination/SNAr | Pyridine | Selective fluorination at the C-H bond α to the nitrogen, followed by substitution with various nucleophiles. | Late-stage functionalization of complex pyridines. nih.gov |

| Cu-Catalyzed Cross-Coupling | Pyridine | Cascade reaction involving N-iminative cross-coupling of alkenylboronic acids to build substituted pyridines. | Modular synthesis of highly substituted pyridines. nih.gov |

| Tethered Aminohydroxylation | Azepane | Osmium-catalyzed reaction to stereoselectively install hydroxyl and amino groups on the azepane precursor. | Stereoselective synthesis of hydroxylated azepane iminosugars. acs.org |

Pharmacophore Modeling and Ligand Superposition for SAR Analysis

Pharmacophore modeling is a computational technique used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. csmres.co.uk For derivatives of 2-(Pyridin-4-yl)azepane, this approach is invaluable for understanding SAR, especially when the 3D structure of the target is unknown. creative-biolabs.com

The process typically involves:

Training Set Selection: A set of active molecules with diverse structures is selected.

Conformational Analysis: The possible low-energy conformations of each molecule are generated, which is critical for flexible molecules containing an azepane ring. acs.org

Feature Identification: Common chemical features such as hydrogen bond acceptors (e.g., the pyridine nitrogen), hydrogen bond donors (e.g., the azepane N-H), hydrophobic regions, and aromatic rings are identified.

Model Generation and Validation: The features are spatially arranged to create a 3D pharmacophore hypothesis. The model is then validated by its ability to distinguish known active compounds from inactive ones. rsc.org

Ligand superposition involves aligning the training set molecules based on the generated pharmacophore model. This alignment helps visualize the common binding mode and provides insights into why certain structural modifications increase or decrease activity.

A hypothetical pharmacophore model for this series might include:

A hydrogen bond acceptor (HBA) feature centered on the pyridine nitrogen.

A positive ionizable (PI) or hydrogen bond donor (HBD) feature corresponding to the protonated azepane nitrogen.

One or more hydrophobic (HY) features representing the aliphatic portions of the azepane ring.

An aromatic ring (AR) feature for the pyridine ring.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed, unsynthesized analogues.

2D-QSAR: This approach correlates biological activity with 2D structural descriptors, such as physicochemical properties (e.g., LogP for lipophilicity, pKa), electronic parameters (e.g., Hammett constants), and topological indices. researchgate.net

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules, often guided by a pharmacophore model. nih.gov They generate 3D contour maps that visualize regions where steric bulk, positive/negative electrostatic potential, or hydrophobicity is favorable or unfavorable for activity. researchgate.net For 2-(Pyridin-4-yl)azepane derivatives, 3D-QSAR could highlight specific regions around the scaffold where substituents would enhance binding affinity.

| Compound | Pyridine Substituent (R) | LogP | Molecular Weight | pIC50 (Observed) | pIC50 (Predicted) |

|---|---|---|---|---|---|

| 1 | -H | 2.1 | 176.26 | 6.5 | 6.4 |

| 2 | 3-Cl | 2.8 | 210.71 | 7.1 | 7.0 |

| 3 | 3-CH3 | 2.5 | 190.29 | 6.8 | 6.9 |

| 4 | 3-OCH3 | 2.0 | 206.29 | 7.3 | 7.2 |

| 5 | 3-F | 2.2 | 194.25 | 6.9 | 7.0 |

Conformational Flexibility and Its Impact on Molecular Recognition

The seven-membered azepane ring is inherently flexible, capable of adopting multiple low-energy conformations, such as twist-chair and chair forms. nih.gov This conformational flexibility is a critical factor in molecular recognition, as the molecule must adopt a specific "bioactive" conformation to bind effectively to its target. lifechemicals.com

The conformational landscape of the azepane ring can be influenced by:

Substitution: The position and nature of substituents on the azepane ring can create steric and electronic effects that favor certain conformations over others.

Monofluorination: The strategic placement of a single fluorine atom can significantly bias the azepane ring towards one major conformation, effectively reducing its conformational disorder. rsc.org This can be a powerful tool in drug design to pre-organize a ligand for binding.

Protonation State: The protonation state of the azepane nitrogen can influence the ring's conformation due to changes in electrostatic interactions and hybridization.

Understanding and controlling the conformational preferences of 2-(Pyridin-4-yl)azepane derivatives is essential for designing analogues with improved affinity and selectivity. Techniques such as NMR spectroscopy and computational modeling are used to study these conformational effects. rsc.org

Future Research Directions and Unexplored Avenues for 2 Pyridin 4 Yl Azepane Dihydrochloride

The unique structural amalgamation of a flexible seven-membered azepane ring and a heteroaromatic pyridine (B92270) moiety positions 2-(Pyridin-4-yl)azepane dihydrochloride (B599025) as a compound of significant interest for future pharmacological and medicinal chemistry research. While its foundational properties are established, a vast landscape of potential applications and research pathways remains to be explored. This article outlines key future research directions that could unlock the full therapeutic potential of this molecular scaffold.

Q & A

Q. What are the optimized synthetic routes for 2-(Pyridin-4-yl)azepane dihydrochloride, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, coupling pyridine derivatives with azepane precursors under controlled pH and temperature conditions can yield intermediates, which are then purified via recrystallization or column chromatography. Key intermediates (e.g., free-base forms) are characterized using ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. Reaction progress is monitored via thin-layer chromatography (TLC) . Dihydrochloride formation is achieved by treating the free base with hydrochloric acid, followed by lyophilization to isolate the final product .

Q. Which spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography (using programs like SHELXL) resolves the 3D structure, including bond angles and hydrogen bonding patterns. For example, SHELXL refinements can optimize disorder modeling in the azepane ring .

- ¹H/¹³C NMR identifies proton environments (e.g., pyridinium protons at δ 8.5–9.0 ppm) and carbon types.

- FT-IR confirms functional groups (e.g., NH stretches at ~3200 cm⁻¹ for the hydrochloride salt).

Discrepancies between calculated and observed spectra are resolved by re-evaluating solvent effects or crystallographic data quality .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD) and stoichiometry.

- Molecular docking simulations (e.g., AutoDock Vina) predict binding poses to targets like GPCRs or ion channels. Validate predictions with mutagenesis studies to identify critical residues.

- In vitro assays (e.g., cAMP accumulation for GPCR activity) measure functional responses. Use structure-activity relationship (SAR) studies to correlate substituent modifications with efficacy .

Q. How should researchers address contradictions between computational predictions (e.g., docking) and experimental binding data for this compound?

Methodological Answer:

- Reassess computational parameters: Adjust force fields (e.g., AMBER vs. CHARMM) or solvent models (implicit vs. explicit).

- Validate docking poses with molecular dynamics (MD) simulations (≥100 ns) to assess stability.

- Perform synchrotron-based crystallography to resolve target-ligand co-crystal structures, which may reveal unexpected binding modes.

- Cross-validate with radioligand displacement assays (e.g., using ³H-labeled competitors) .

Q. What strategies are recommended for resolving discrepancies in purity assessments between HPLC, NMR, and elemental analysis?

Methodological Answer:

- HPLC-MS : Use orthogonal columns (C18 vs. HILIC) to detect co-eluting impurities.

- Quantitative NMR (qNMR) : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination.

- Elemental Analysis : Recalculate expected %C/H/N values accounting for hydrochloride counterions.

Discrepancies >2% warrant reprocessing via preparative HPLC or ion-exchange chromatography .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.

- Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- First Aid : For eye exposure, irrigate with saline for 15 minutes; for inhalation, move to fresh air immediately. Safety protocols align with GHS guidelines for similar dihydrochloride salts .

Data Interpretation and Optimization

Q. How can researchers optimize reaction yields for scale-up synthesis while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) systematically. Use software like JMP to identify optimal conditions.

- In situ FT-IR or Raman spectroscopy monitors reaction progress in real time, enabling timely quenching.

- Byproduct Analysis : Characterize impurities via LC-MS/MS and adjust protecting groups (e.g., Boc vs. Fmoc) to block undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.